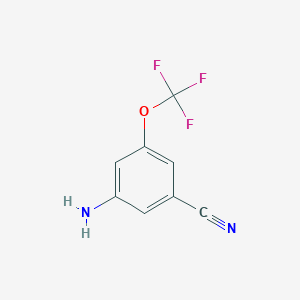

3-Amino-5-(trifluoromethoxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5F3N2O |

|---|---|

Molecular Weight |

202.13 g/mol |

IUPAC Name |

3-amino-5-(trifluoromethoxy)benzonitrile |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-5(4-12)1-6(13)3-7/h1-3H,13H2 |

InChI Key |

KLPKEPYCIRDOSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N)OC(F)(F)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 Trifluoromethoxy Benzonitrile and Its Precursors

Convergent and Linear Synthetic Approaches

The construction of the target molecule can be envisioned through both convergent and linear strategies. Convergent syntheses involve the coupling of two or more complex fragments, while linear syntheses build the molecule in a step-by-step fashion from a simpler precursor.

Strategies Involving Amination of Fluorinated Benzonitriles

A plausible and direct route to 3-Amino-5-(trifluoromethoxy)benzonitrile involves the amination of a suitably activated fluorinated benzonitrile (B105546) precursor. One such precursor is 3-fluoro-5-(trifluoromethoxy)benzonitrile. The electron-withdrawing nature of the nitrile and trifluoromethoxy groups can facilitate nucleophilic aromatic substitution of the fluorine atom with an amino group. This transformation is typically achieved using ammonia (B1221849) or a protected amine equivalent under elevated temperatures and pressures. While specific documented examples for this exact transformation are not prevalent in readily available literature, analogous reactions on similar substrates are well-established. For instance, the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile to produce 4-amino-2-trifluoromethylbenzonitrile is a known industrial process, often carried out in a solvent like ethanol (B145695) with liquid ammonia at elevated temperatures.

Routes Incorporating Trifluoromethoxylation of Aminobenzonitriles

Another strategic approach involves the introduction of the trifluoromethoxy group onto a pre-existing aminobenzonitrile scaffold. This can be a challenging transformation due to the sensitivity of the amino group to many trifluoromethoxylating reagents. However, with appropriate protection of the amino group, for instance as an amide, this route becomes more feasible. The protected 3-aminobenzonitrile (B145674) derivative could then be subjected to electrophilic or nucleophilic trifluoromethoxylation conditions.

Sequential Introduction of Amino, Nitrile, and Trifluoromethoxy Functionalities

A common and versatile strategy is the sequential introduction of the three key functional groups. A logical starting point is a commercially available substituted benzene (B151609) derivative. One such pathway begins with 3-bromo-5-(trifluoromethoxy)aniline (B1294252). This precursor already contains the amino and trifluoromethoxy groups in the desired 1,3,5-substitution pattern. The synthesis then hinges on the conversion of the bromo group to a nitrile.

A well-established method for this transformation is the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org This involves the diazotization of the amino group of 3-bromo-5-(trifluoromethoxy)aniline, followed by treatment with a cyanide salt, typically copper(I) cyanide. This sequence, however, would replace the amino group, not the bromo group. A more direct approach is the palladium-catalyzed cyanation of the aryl bromide. This method has become increasingly popular due to its milder reaction conditions and broader functional group tolerance. For example, 3-bromo-5-(trifluoromethoxy)aniline can be reacted with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand to yield the target this compound.

Functional Group Interconversion Strategies

Functional group interconversions offer alternative pathways to the target molecule, often starting from more readily available precursors. These strategies focus on transforming existing functional groups into the desired amino or nitrile moieties at a late stage of the synthesis.

Nitrile Group Formation from Aldehyde or Other Precursors

The nitrile group can be introduced by the dehydration of an aldoxime, which in turn is formed from the corresponding aldehyde. A potential precursor for this route would be 3-amino-5-(trifluoromethoxy)benzaldehyde. This aldehyde can be reacted with hydroxylamine (B1172632) to form the aldoxime, which is then dehydrated using a variety of reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide to furnish this compound.

Reduction of Nitro Precursors to Amino Group

A widely used and generally high-yielding method for the introduction of an amino group is the reduction of a nitro group. This strategy would commence with the synthesis of 3-nitro-5-(trifluoromethoxy)benzonitrile. The nitro group can be introduced onto a trifluoromethoxy-substituted benzonitrile via nitration with a mixture of nitric and sulfuric acids. The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or chemical reduction using metals such as iron, tin, or zinc in acidic media. google.com For instance, the reduction of similar nitro-containing benzonitriles is often achieved with high efficiency using iron powder in the presence of an acid like acetic acid or hydrochloric acid. chemicalbook.com

Derivatization of Aromatic Ethers to Trifluoromethoxy Moieties

The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a critical transformation in the synthesis of compounds like this compound. This moiety significantly enhances lipophilicity and metabolic stability, making it highly desirable in medicinal and agricultural chemistry. beilstein-journals.org Several synthetic strategies have been developed for this purpose, often starting from phenols or their derivatives.

One prominent method is the oxidative desulfurization-fluorination of dithiocarbonates (xanthogenates), which are typically derived from phenols. In this process, the dithiocarbonate is treated with an excess of a fluorinating agent, such as hydrogen fluoride-pyridine, in the presence of an oxidant like 1,3-dibromo-5,5-dimethylhydantoin, to yield the desired trifluoromethyl ether in moderate to excellent yields. nih.gov

Another established, albeit more hazardous, route involves a chlorination/fluorination sequence. Aryl chlorothionoformates, which can be prepared from phenols, are first chlorinated to form trichloromethyl aryl ethers. These intermediates are subsequently fluorinated using reagents like antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5), to produce the final trifluoromethyl aryl ether. nih.gov A variation of this allows for the in situ generation of the trichloromethyl ether from a phenol, followed by fluorination, which simplifies the procedure. beilstein-journals.org

More contemporary methods seek to avoid harsh reagents. For instance, the trifluoromethoxide anion (CF3O⁻), a relatively poor nucleophile, can be generated from sources like carbonyl fluoride (B91410) and reacted with activated substrates. nih.gov Additionally, trifluoromethyl triflate has been employed as a bifunctional reagent that can react with the N-oxides of heteroaromatic compounds to deliver the trifluoromethoxy group directly. rsc.org

These methodologies represent the primary chemical transformations available for constructing the core trifluoromethoxy-aromatic structure, a key step in the synthesis of this compound and its analogues.

Catalytic and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound benefits greatly from the application of catalytic methods and green chemistry principles, which aim to reduce waste, energy consumption, and the use of hazardous materials.

Metal-Catalyzed Transformations for C-C and C-N Bond Formation

The construction of the this compound framework relies on the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-CN) bonds. Transition metal catalysis is instrumental in achieving these transformations with high efficiency and selectivity. core.ac.uk

C-N Bond Formation: The amino group in the target molecule is commonly introduced by the reduction of a corresponding nitroarene precursor. While classical methods using stoichiometric metals like iron in acid are effective, modern catalytic approaches are preferred. chemicalbook.com A green alternative is the catalytic transfer hydrogenation of the nitro group using a ruthenium complex with isopropanol (B130326) serving as both the solvent and hydrogen source in a continuous flow system. organic-chemistry.org Metal-free reductions using reagents like trichlorosilane (B8805176) also offer a mild and efficient pathway to anilines from nitroarenes. beilstein-journals.org

C-C Bond Formation (Cyanation): The introduction of the nitrile (-CN) group is a pivotal step. Metal-catalyzed cyanation reactions, often employing palladium or copper catalysts, are standard methods for converting aryl halides or triflates into benzonitriles. These cross-coupling reactions offer a direct route to the C(sp²)–CN bond. acs.org While the activation of C-CN bonds for further reactions has been extensively studied, the catalytic formation of these bonds remains a cornerstone of synthesis. acs.orgacs.orgresearchgate.net For example, cobalt-based catalytic systems have been explored for cross-electrophile coupling, highlighting the versatility of transition metals in manipulating the C-CN bond. acs.org

Sustainable Reaction Conditions and Solvent Systems

The principles of green chemistry are increasingly being integrated into synthetic routes to minimize environmental impact. This involves the use of sustainable reaction media, energy-efficient conditions, and recyclable catalysts.

Sustainable Solvents: The use of deep eutectic solvents, which are mixtures of choline (B1196258) chloride and urea, has been shown to be an efficient and environmentally friendly medium for synthesizing nitriles from aldehydes. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis under solvent-free conditions provides a rapid and high-yielding protocol for producing trifluoromethyl-containing heterocycles, significantly reducing reaction times and energy consumption compared to traditional heating. researchgate.net

Flow Chemistry: Continuous-flow processes offer enhanced safety, efficiency, and scalability. The metal-free reduction of nitro compounds to amines has been successfully adapted to a continuous-flow setup, allowing for rapid and high-yield production with minimal purification. beilstein-journals.org

Heterogeneous Catalysis: The development of recyclable catalysts is a key goal of green chemistry. A heterogeneous bifunctional nickel single-atom catalyst supported on carbon nitride has been shown to be effective for selective C-C bond formation, underscoring the potential for sustainable catalyst design. acs.org

Benign Reagents: The use of ammonia borane (B79455) for the non-catalyzed reduction of nitriles to primary amines represents a green approach, as it generates only hydrogen and ammonia as byproducts. acs.org

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. This is accomplished through the systematic optimization of various reaction parameters, including the choice of catalyst, ligands, solvent, temperature, and reagent stoichiometry.

The following table illustrates how ligand screening can dramatically affect the outcome of a metal-catalyzed coupling reaction. In this example, a photocatalytic C(sp²)-C(sp³) coupling reaction was optimized by testing various bipyridine (bpy) ligands with a Nickel single-atom catalyst (Ni1/CN).

| Entry | Ligand | Yield of Product (%) | Yield of Byproduct (%) |

|---|---|---|---|

| 1 | No Ligand | 20 | 45 |

| 2 | pyrrole | 28 | 66 |

| 3 | pyridine (B92270) | 30 | 62 |

| 4 | bpy | 80 | n.d. |

| 5 | dtbbpy | 44 | n.d. |

| 6 | dMebpy | 74 | n.d. |

| 7 | dOMebpy | 46 | n.d. |

| 8 | dCF3bpy | 99 | n.d. |

As shown in Table 1, the use of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) (dCF3bpy) as a ligand resulted in a near-quantitative yield of the desired product with no detectable byproduct formation, highlighting the critical role of ligand choice in controlling selectivity. acs.org

Similarly, solvent choice is crucial for reaction efficiency. The synthesis of trifluoromethyl ketones from methyl esters using fluoroform was optimized by exploring different glyme solvents.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Monoglyme | <5 |

| 2 | Diglyme | 41 |

| 3 | Triglyme (B29127) | 82 |

| 4 | Tetraglyme | 79 |

The data in Table 2 clearly indicate that triglyme is the optimal solvent for this transformation, leading to a significantly higher yield compared to other glymes. nih.gov Such optimization studies are essential for developing robust, high-yielding, and selective synthetic routes for valuable compounds like this compound.

Chemical Reactivity and Transformation Studies of 3 Amino 5 Trifluoromethoxy Benzonitrile

Reactivity at the Nitrile Group

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. chemdad.com This electrophilicity is further enhanced by the electron-withdrawing trifluoromethoxy group on the aromatic ring.

The electrophilic carbon of the nitrile group can be attacked by a variety of nucleophiles. These reactions often require activation of the nitrile by protonation with acid or coordination to a Lewis acid. Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile to form imine intermediates, which are typically hydrolyzed to ketones upon aqueous workup.

While specific studies on 3-Amino-5-(trifluoromethoxy)benzonitrile are not prevalent, related transformations on other benzonitriles illustrate this reactivity. For instance, a trimethylaluminum (B3029685) (Me₃Al)-mediated domino reaction has been developed for 2-(2-oxo-2-phenylethyl)benzonitriles, where an amine adds to the nitrile, followed by an intramolecular cyclization to produce 1-aminoisoquinolines. nih.gov This type of mediated nucleophilic addition highlights a potential pathway for complex molecule synthesis starting from a benzonitrile (B105546) core. nih.gov

One of the most fundamental reactions of nitriles is their hydrolysis to primary amides and subsequently to carboxylic acids. This transformation can be achieved under either acidic or basic conditions, typically requiring heat.

Under acidic conditions, the nitrile nitrogen is protonated, which strongly activates the carbon atom toward nucleophilic attack by water. An imidic acid intermediate is formed, which then tautomerizes to the more stable amide. Prolonged heating in the acidic medium will further hydrolyze the amide to the corresponding carboxylic acid.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to yield the imidic acid and subsequent tautomerization to the amide. Similar to the acid-catalyzed route, the amide can be further hydrolyzed to a carboxylate salt under basic conditions, which requires a final acidification step to yield the carboxylic acid.

These transformations are expected to proceed efficiently for this compound to yield its corresponding amide and carboxylic acid derivatives.

Table 1: Expected Hydrolysis Products and Conditions

| Starting Material | Reagents & Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | H₂SO₄ (conc.), H₂O, Δ (controlled) | 3-Amino-5-(trifluoromethoxy)benzamide | |

| This compound | H₂SO₄ (conc.), H₂O, prolonged Δ | 3-Amino-5-(trifluoromethoxy)benzoic acid | |

| This compound | NaOH, H₂O/EtOH, Δ | Sodium 3-amino-5-(trifluoromethoxy)benzoate |

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. A common example is the reaction with azides to form tetrazoles or with in-situ generated nitrile imines to yield 1,2,4-triazoles. nih.gov

Research on the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF₃CN) has demonstrated a regioselective pathway to 5-trifluoromethyl-1,2,4-triazoles. nih.gov In these studies, various substituted hydrazonyl chlorides, including those with electron-withdrawing groups like trifluoromethoxy, were shown to be effective precursors for the nitrile imine dipole. nih.gov This suggests that this compound could similarly act as the 2π component in cycloadditions with suitable 1,3-dipoles to form various heterocyclic structures.

Transformations Involving the Amino Group

The amino group in this compound is a nucleophilic center, analogous to aniline (B41778). Its reactivity is slightly attenuated by the electron-withdrawing -OCF₃ group at the meta position. Nevertheless, it undergoes the characteristic reactions of aromatic amines.

The primary amino group readily reacts with acylating and sulfonylating agents. In the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct, the amine can be converted to a more stable amide or sulfonamide. This reaction is often used as a protecting strategy or to introduce new functionalities.

Table 2: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Base | Expected Product |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | N-(3-Cyano-5-(trifluoromethoxy)phenyl)acetamide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Pyridine | N-(3-Cyano-5-(trifluoromethoxy)phenyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | 4-Methyl-N-(3-cyano-5-(trifluoromethoxy)phenyl)benzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Triethylamine | N-(3-Cyano-5-(trifluoromethoxy)phenyl)methanesulfonamide |

A cornerstone of aromatic amine chemistry is the diazotization reaction. Treatment of this compound with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) is expected to yield the corresponding diazonium salt, [3-cyano-5-(trifluoromethoxy)phenyl]diazonium chloride.

This diazonium salt is a highly valuable intermediate that can be converted into a wide array of functional groups through Sandmeyer-type reactions, effectively replacing the original amino group. While specific examples for this exact molecule are sparse, the diazotization of a similar compound, 3-amino-4-(trifluoromethyl)aniline, is a known procedure.

Table 3: Potential Transformations via Diazotization

| Target Functional Group | Reaction Name | Reagents | Expected Product |

|---|---|---|---|

| -Cl | Sandmeyer | CuCl | 3-Chloro-5-(trifluoromethoxy)benzonitrile |

| -Br | Sandmeyer | CuBr | 3-Bromo-5-(trifluoromethoxy)benzonitrile |

| -CN | Sandmeyer | CuCN | 5-(Trifluoromethoxy)isophthalonitrile |

| -OH | - | H₂O, Δ | 3-Hydroxy-5-(trifluoromethoxy)benzonitrile |

| -I | - | KI | 3-Iodo-5-(trifluoromethoxy)benzonitrile |

| -F | Schiemann | HBF₄, then Δ | 3-Fluoro-5-(trifluoromethoxy)benzonitrile |

| -H | Deamination | H₃PO₂ | 3-(Trifluoromethoxy)benzonitrile |

Condensation Reactions with Carbonyl Compounds

The presence of a primary amino group allows this compound to readily participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions typically result in the formation of Schiff bases, also known as imines or azomethines, which are characterized by a carbon-nitrogen double bond. bepls.commwjscience.com The formation of these Schiff bases is often catalyzed by acidic or basic conditions and involves the removal of a water molecule. bepls.com

The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by dehydration to yield the imine. The reactivity of the carbonyl compound plays a significant role in the reaction rate and yield.

While specific studies detailing the condensation reactions of this compound are not extensively documented in the provided results, the general principles of Schiff base formation are well-established for aromatic amines. bepls.commwjscience.comnih.gov For instance, the reaction of various primary amines with aldehydes leads to the formation of Schiff bases, which can then be used as ligands for the synthesis of metal complexes or as intermediates in the synthesis of other organic compounds. researchgate.net

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Type | General Conditions |

| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) | Acid or base catalysis, removal of water |

| This compound | Ketone (R-CO-R') | Schiff Base (Imine) | Acid or base catalysis, removal of water |

Reactivity of the Trifluoromethoxy Group and Aromatic Ring

Stability and Resilience under Diverse Reaction Conditions

The trifluoromethoxy group is known for its high stability. researchgate.net It is generally considered to be relatively inert and demonstrates greater stability under heating and acidic or basic conditions compared to other fluorine-containing substituents. researchgate.netrsc.org This resilience is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which make the group resistant to many chemical transformations. The stability of the trifluoromethoxy group is a significant factor in its use in pharmaceuticals and agrochemicals, as it can enhance the metabolic stability of the parent compound. ruhr-uni-bochum.de

Direct and Indirect Functionalization of the Trifluoromethoxy Moiety

Direct functionalization of the trifluoromethoxy group is challenging due to the high strength of the C-F bonds. ccspublishing.org.cnacs.org However, recent advances in organic synthesis have shown that C-F bond functionalization of trifluoromethylarenes is possible, often involving radical intermediates. ccspublishing.org.cnresearchgate.netresearchgate.net These methods can provide access to difluoromethyl and monofluoromethyl derivatives. ccspublishing.org.cn While specific examples for this compound are not detailed, the general strategies developed for other trifluoromethylarenes could potentially be applied. These strategies often employ photoredox catalysis or strong reducing agents. nih.govscispace.com

Indirect functionalization is a more common approach, where reactions on other parts of the molecule are performed while the trifluoromethoxy group remains intact due to its stability.

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The directing effects of the substituents on the benzene ring determine the regioselectivity of electrophilic aromatic substitution reactions. In this compound, there are three substituents to consider: the amino group (-NH2), the cyano group (-CN), and the trifluoromethoxy group (-OCF3).

Amino Group (-NH2): This is a strongly activating, ortho-, para-directing group. pressbooks.publibretexts.org

Cyano Group (-CN): This is a deactivating, meta-directing group. pressbooks.publibretexts.org

Trifluoromethoxy Group (-OCF3): This group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. libretexts.orgyoutube.comacs.org

The outcome of an electrophilic aromatic substitution on this molecule will be a complex interplay of these directing effects. The strongly activating amino group would favor substitution at the ortho and para positions relative to it (positions 2, 4, and 6). However, the deactivating cyano and trifluoromethoxy groups will direct incoming electrophiles to the positions meta to them. The trifluoromethyl group, a similarly strong electron-withdrawing group, deactivates the benzene ring towards electrophilic attack. pressbooks.pubyoutube.com

Considering the positions on the ring:

Position 2 is ortho to the amino group and meta to the trifluoromethoxy group.

Position 4 is ortho to the amino group and ortho to the trifluoromethoxy group.

Position 6 is ortho to the amino group and para to the cyano group (if considering the numbering from the cyano group as 1).

| Substituent | Activating/Deactivating | Directing Effect |

| -NH2 | Strongly Activating | Ortho, Para |

| -CN | Deactivating | Meta |

| -OCF3 | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. chemistrysteps.com The trifluoromethyl group is known to activate aromatic rings towards nucleophilic attack. acs.orgacs.org In the case of this compound, the trifluoromethoxy and cyano groups are strong electron-withdrawing groups, which could facilitate SNAr reactions if a suitable leaving group were present on the ring. beilstein-journals.orgnih.gov

However, in the absence of a good leaving group like a halogen, SNAr reactions are unlikely to occur under standard conditions. The amino group is a poor leaving group. It is more probable that the amino group or the nitrile group would react with nucleophiles under specific conditions rather than a substitution on the aromatic ring itself. For instance, reactions of aromatic trifluoromethyl compounds with nucleophilic reagents have been studied, but these often involve the displacement of the trifluoromethyl group itself or other leaving groups on the ring. acs.orgacs.org

Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient synthetic strategies. mdpi.com The functional groups present in this compound, namely the amino and cyano groups, make it a potential candidate for participation in MCRs. For example, the amino group can react with an aldehyde and an isocyanide in a Ugi reaction. mdpi.com Similarly, the cyano group can participate in reactions with other components to form heterocyclic structures. researchgate.netscielo.org.za

Cascade reactions, which involve two or more sequential transformations where the product of the first reaction is the substrate for the next, are also a possibility. nih.gov The diverse reactivity of the functional groups in this compound could allow for the design of cascade sequences. For instance, an initial condensation reaction at the amino group could be followed by an intramolecular cyclization involving the nitrile group.

While specific examples of MCRs or cascade reactions involving this compound were not found in the provided search results, its chemical structure suggests its potential utility in such synthetic methodologies for the rapid construction of complex molecules.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 5 Trifluoromethoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 3-Amino-5-(trifluoromethoxy)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic arrangement and electronic environment.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the amino group. The substitution pattern of the benzene (B151609) ring (1,3,5-trisubstituted) will dictate the multiplicity and coupling of the aromatic signals.

The amino group (-NH₂) is an electron-donating group, which tends to increase the electron density on the aromatic ring, causing the protons to be shielded and appear at a lower chemical shift (upfield). Conversely, the trifluoromethoxy group (-OCF₃) and the nitrile group (-CN) are electron-withdrawing groups, which decrease the electron density on the ring, leading to deshielding and a higher chemical shift (downfield).

In a deuterated chloroform (B151607) (CDCl₃) solvent, the amino protons are expected to appear as a broad singlet. The three aromatic protons will likely appear as distinct signals, each with a small meta-coupling constant (J ≈ 2-3 Hz).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.0 | t | ~2.0 |

| H-4 | ~6.8 | t | ~2.0 |

| H-6 | ~6.9 | t | ~2.0 |

| -NH₂ | ~4.0 | br s | - |

Note: The exact chemical shifts are estimations and can vary based on solvent and concentration.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon attached to the electron-donating amino group will be shielded (lower ppm), while the carbons attached to the electron-withdrawing nitrile and trifluoromethoxy groups will be deshielded (higher ppm). The trifluoromethoxy group will also cause the carbon to which it is attached to appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-CN) | ~110 | s |

| C-2 | ~115 | s |

| C-3 (C-NH₂) | ~150 | s |

| C-4 | ~112 | s |

| C-5 (C-OCF₃) | ~155 | q |

| C-6 | ~118 | s |

| -CN | ~118 | s |

| -OCF₃ | ~121 | q |

Note: The exact chemical shifts are estimations and can vary based on solvent and concentration.

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, the spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. This signal will be a singlet as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of the -OCF₃ group typically appears in the range of -58 to -60 ppm relative to a CFCl₃ standard.

Predicted ¹⁹F NMR Data:

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCF₃ | ~ -59 | s |

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, it would confirm the meta-coupling between the aromatic protons H-2, H-4, and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each aromatic carbon signal to its corresponding proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the positions of the substituents. For instance, correlations would be expected between the amino protons and carbons C-2 and C-4, and between the aromatic protons and the carbons of the nitrile and trifluoromethoxy groups.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is predicted to display several key absorption bands:

N-H Stretching: The amino group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, one for the symmetric stretch and one for the asymmetric stretch.

C≡N Stretching: The nitrile group will exhibit a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. The conjugation with the aromatic ring may slightly lower this frequency.

C-F Stretching: The trifluoromethoxy group will produce strong, broad absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F stretching vibrations.

C-O Stretching: The C-O bond of the trifluoromethoxy group will also have a characteristic stretch.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3450 | Medium |

| N-H Stretch (symmetric) | ~3350 | Medium |

| Aromatic C-H Stretch | ~3050 | Weak |

| C≡N Stretch | ~2230 | Medium, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-F Stretch | 1300-1100 | Strong, Broad |

| C-O Stretch | ~1250 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure and bonding. For this compound, a Raman spectrum would reveal characteristic vibrational frequencies corresponding to its specific functional groups.

A hypothetical analysis would focus on identifying and assigning the key vibrational bands. The nitrile group (-C≡N) typically exhibits a strong, sharp stretching vibration in the 2200-2260 cm⁻¹ region. The trifluoromethoxy group (-OCF₃) would produce a series of strong bands associated with the C-F and C-O stretching vibrations. The aromatic ring would show characteristic C-C stretching modes between 1400 and 1600 cm⁻¹, as well as C-H stretching vibrations above 3000 cm⁻¹. The amino group (-NH₂) would be identified by its symmetric and asymmetric stretching modes, typically found in the 3300-3500 cm⁻¹ range, and bending vibrations around 1600 cm⁻¹.

Table 1: Hypothetical Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2200 - 2260 |

| Amino (-NH₂) | Asymmetric Stretch | ~3400 - 3500 |

| Symmetric Stretch | ~3300 - 3400 | |

| Bending | ~1590 - 1650 | |

| Aromatic Ring | C-C Stretch | 1400 - 1600 |

| C-H Stretch | >3000 | |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1000 - 1200 |

| C-O Stretch | 1000 - 1300 |

Note: The data in this table is illustrative and based on typical vibrational frequencies for the respective functional groups. Actual experimental values for this compound may vary.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This allows for the determination of a compound's molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula. For the molecular formula C₈H₅F₃N₂O, the theoretical exact mass can be calculated. Experimental measurement of the molecular ion peak by HRMS would be expected to correspond closely to this calculated value, confirming the compound's elemental composition.

Table 2: Theoretical Exact Mass for this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₈H₅F₃N₂O | 202.0354 |

Note: This theoretical value serves as a benchmark for experimental HRMS analysis.

Under the high-energy conditions of a mass spectrometer, molecules fragment in predictable ways. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the trifluoromethoxy group, the nitrile group, or other characteristic fragments. By analyzing the masses of these fragments, the connectivity of the atoms within the molecule can be deduced. A detailed study of these pathways would provide valuable structural confirmation. However, specific experimental fragmentation data for this compound is not currently available.

X-ray Crystallography for Solid-State Structure

A crystallographic study would reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen of the nitrile group or the oxygen of the trifluoromethoxy group. Pi-stacking interactions between the aromatic rings might also be observed. These interactions are crucial for understanding the physical properties of the solid material.

The primary output of an X-ray crystal structure determination is a detailed set of atomic coordinates. From these, precise bond lengths, bond angles, and torsional angles can be calculated. This data would provide definitive proof of the molecular structure, confirming the connectivity and geometry of the atoms. For instance, the C-C bond lengths within the benzene ring would be expected to be in the range of 1.36-1.41 Å, while the C≡N triple bond would be significantly shorter. The geometry around the nitrogen of the amino group and the bond angles involving the trifluoromethoxy substituent would also be precisely determined. Without experimental data, a table of these parameters cannot be provided.

Computational and Theoretical Investigations of 3 Amino 5 Trifluoromethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular properties at the electronic level. For 3-Amino-5-(trifluoromethoxy)benzonitrile, these calculations can elucidate its geometry, stability, and electronic features, which are governed by the interplay of its amino, nitrile, and trifluoromethoxy functional groups attached to the benzene (B151609) ring.

The electronic character of a molecule is primarily described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier molecular orbitals (FMOs). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the π-system of the benzene ring, while the LUMO would likely be distributed over the electron-withdrawing nitrile and trifluoromethoxy groups.

Table 1: Conceptual Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Predicted Location on this compound | Chemical Significance |

| HOMO | Highest energy orbital containing electrons. | Primarily on the amino group and the aromatic ring. | Region of nucleophilicity; site for electrophilic attack. |

| LUMO | Lowest energy orbital without electrons. | Primarily on the nitrile and trifluoromethoxy groups. | Region of electrophilicity; site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | N/A | Indicator of chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com The ESP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. mdpi.com

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the nitrile group and the oxygen and nitrogen atoms of the trifluoromethoxy and amino groups, respectively, due to the presence of lone pairs of electrons. These are the most likely sites for electrophilic interactions. researchgate.netcolab.ws

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, indicating their acidic character and potential for hydrogen bonding.

Neutral Potential (Green): The carbon atoms of the benzene ring would likely exhibit a more neutral potential, influenced by the competing electron-donating and electron-withdrawing effects of the substituents. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. libretexts.orgwikipedia.org From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netmdpi.com

These descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η). mdpi.com

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud. |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Electron-attracting power. |

| Electrophilicity Index | ω = χ² / (2η) | Propensity to accept electrons. |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. For this compound, key rotations would occur around the C-O bond of the trifluoromethoxy group and the C-N bond of the amino group. By calculating the potential energy for each conformation, an energy landscape can be constructed to identify the most stable, lowest-energy geometry. epstem.net This optimized structure is crucial as it serves as the basis for all other quantum chemical calculations, including the prediction of spectroscopic properties and reactivity. indexcopernicus.com

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. acs.org This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its energy allows for the calculation of the activation energy barrier, which dictates the reaction rate. For instance, in an electrophilic substitution reaction on the benzene ring of this compound, modeling could predict whether substitution is more likely to occur at the ortho, meta, or para positions relative to the existing substituents by comparing the activation energies for each pathway. wikipedia.org

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. epstem.net

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. superfri.org This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, such as the C≡N stretch of the nitrile group, the N-H stretches of the amino group, and the C-F stretches of the trifluoromethoxy group.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These theoretical shifts are invaluable for interpreting experimental NMR spectra.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, yielding its theoretical UV-Visible absorption spectrum. researchgate.netresearchgate.net This provides information about the wavelengths of light the molecule absorbs and the nature of the electronic excitations involved.

Table 3: Predicted Spectroscopic Data from Computational Analysis

| Spectroscopic Technique | Predicted Data | Information Gained |

| Infrared (IR) & Raman | Vibrational frequencies and intensities | Identification of functional groups and vibrational modes. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) | Elucidation of the chemical environment of each atom. |

| UV-Visible (UV-Vis) | Absorption wavelengths (λmax) and oscillator strengths | Characterization of electronic transitions and the HOMO-LUMO gap. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Purely theoretical, not biological)

Quantitative Structure-Property Relationship (QSPR) studies are theoretical investigations that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. These studies are crucial for predicting the behavior of new molecules and for understanding the underlying mechanisms that govern their properties. In the context of this compound, while specific and detailed QSPR models are not extensively reported in publicly available literature, a theoretical analysis can be constructed based on the influence of its constituent functional groups on various molecular descriptors.

The fundamental principle of QSPR lies in the correlation of molecular descriptors with a specific property. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. For this compound, the key structural features that would be central to any QSPR model are the benzonitrile (B105546) core, the amino group (-NH2) at position 3, and the trifluoromethoxy group (-OCF3) at position 5.

A hypothetical QSPR study would involve calculating a range of these descriptors for this compound and a series of structurally related molecules. These descriptors would then be statistically correlated with experimentally determined or computationally predicted properties.

Detailed Research Findings

Although a specific QSPR model for this compound is not available, we can analyze the expected impact of its substituents on key physicochemical properties based on established principles and data from related compounds.

The amino group is a strong electron-donating group through resonance and is also a hydrogen bond donor. This would be expected to significantly influence properties such as:

pKa: The amino group's basicity will be a key determinant of the compound's pKa.

Solubility: The ability to form hydrogen bonds will enhance solubility in polar solvents.

Reactivity: The electron-donating nature of the amino group will activate the aromatic ring towards electrophilic substitution.

The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its impact is primarily inductive. This group will influence:

Lipophilicity (LogP): The trifluoromethoxy group is known to significantly increase the lipophilicity of a molecule.

Metabolic Stability: The C-F bonds are very strong, making the trifluoromethoxy group resistant to metabolic degradation.

Acidity/Basicity: The electron-withdrawing nature will decrease the basicity of the amino group and increase the acidity of any acidic protons.

The nitrile group (-CN) is also a strong electron-withdrawing group and a hydrogen bond acceptor. It contributes to the molecule's polarity and its ability to interact with other polar molecules.

A comparative analysis with structurally similar compounds for which data is available can provide insights into the properties of this compound.

Data Tables

The following tables present predicted and experimental data for compounds structurally related to this compound. This data can serve as a basis for a qualitative QSPR discussion.

Predicted Physicochemical Properties of Related Benzonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Vapour Pressure (mmHg at 25°C) | Solubility (g/L at 25°C) | pKa (Predicted) |

|---|---|---|---|---|---|

| 3-Amino-5-(trifluoromethyl)benzonitrile | 30825-34-4 | C8H5F3N2 | 0.0±0.6 guidechem.com | 0.51 (Very slightly soluble) guidechem.com | 12.37±0.40 guidechem.com |

| 3-(Trifluoromethyl)benzonitrile | 368-77-4 | C8H4F3N | Not Available | Not Available | Not Available |

| 4-Aminobenzonitrile | 873-74-5 | C7H6N2 | Not Available | Soluble in water chemicalbook.com | Not Available |

Experimental Physical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|

| 3-(Trifluoromethyl)benzonitrile | 368-77-4 | 171.12 sigmaaldrich.com | 189 sigmaaldrich.com | 16-20 sigmaaldrich.com | 1.281 sigmaaldrich.com |

| 3-Aminobenzotrifluoride | 98-16-8 | 161.12 chemicalbook.com | 187 chemicalbook.com | 5 chemicalbook.com | 1.29 chemicalbook.com |

| 4-Aminobenzonitrile | 873-74-5 | 118.14 sigmaaldrich.com | Not Available | 83-85 sigmaaldrich.com | Not Available |

| 2-Aminobenzonitrile | 1885-29-6 | 118.14 sigmaaldrich.com | 267-268 sigmaaldrich.com | 45-48 sigmaaldrich.com | Not Available |

From a QSPR perspective, a model for a property like LogP would likely show a positive coefficient for a descriptor related to the presence of the -OCF3 group and a negative coefficient for a descriptor related to the -NH2 group, reflecting their opposing effects on lipophilicity. Similarly, a model for pKa would be heavily influenced by descriptors quantifying the electronic effects of the substituents. The development of a robust QSPR model would require a larger dataset of congeneric molecules with experimentally determined properties, allowing for the derivation of a statistically significant correlation.

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The reactivity of its functional groups allows this compound to be a key starting material or intermediate in the synthesis of a diverse range of complex organic molecules.

While specific research detailing the use of 3-Amino-5-(trifluoromethoxy)benzonitrile in the synthesis of heterocyclic systems is not extensively documented in publicly available literature, the chemical nature of the molecule suggests its potential as a precursor. The presence of the amino and nitrile groups makes it a suitable candidate for participating in cyclization reactions to form various heterocyclic rings. For instance, aminobenzonitriles are known to be valuable starting materials for the synthesis of quinazolinones and other fused heterocyclic systems. nih.gov The general reactivity of aminonitriles in forming heterocyclic compounds is a well-established principle in organic synthesis.

The incorporation of trifluoromethyl and trifluoromethoxy groups into molecules is a common strategy in the development of modern agrochemicals to enhance their efficacy and metabolic stability. Although specific patents for agrochemicals explicitly using this compound are not readily found, related trifluoromethyl-substituted anilines and benzonitriles are key intermediates in the synthesis of various pesticides. For example, similar structures are used to create herbicides and insecticides. The structural alerts within this compound make it a compound of interest for the synthesis of new agrochemical candidates.

The use of aminobenzonitrile derivatives in the synthesis of dyes is a known practice in the chemical industry. These compounds can serve as precursors to azo dyes, disperse dyes, and other classes of colorants. While direct research on the application of this compound as a dye precursor is limited, the related compound 3-aminobenzanthrone (B1253024) is a known intermediate for fluorescent dyes used in polymer coloration and liquid-crystal systems. researchgate.net The electronic properties conferred by the trifluoromethoxy group could potentially be exploited to tune the color and performance of dyes derived from this benzonitrile (B105546).

Integration into Advanced Materials

The unique electronic and structural characteristics of this compound make it a promising candidate for incorporation into advanced functional materials.

This compound has been identified as a potential organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.govmdpi.com The amino group on the benzonitrile can undergo condensation reactions with other monomers, such as aldehydes, to form the extended, porous networks characteristic of COFs. rsc.org The trifluoromethoxy group can impart desirable properties to the resulting polymer, such as enhanced stability and specific electronic characteristics.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer(s) | Linkage Formed | Potential Application |

| Covalent Organic Frameworks (COFs) | Polyaldehydes (e.g., 1,3,5-triformylphloroglucinol) | Imine | Gas separation, Catalysis |

| Polyamides | Diacyl chlorides | Amide | High-performance films, Fibers |

| Polyimides | Dianhydrides | Imide | Electronics, Aerospace |

This table represents potential applications based on the known reactivity of the functional groups present in this compound.

The same properties that make this compound a candidate for COF synthesis also suggest its utility in organic electronic materials. bldpharm.com The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the electronic properties of molecules and materials into which it is incorporated. This can be advantageous in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, substituted benzonitriles are utilized in the development of thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. acs.org The specific electronic tuning afforded by the trifluoromethoxy group could lead to the development of new materials with tailored optoelectronic properties.

Contribution to Functional Coating Development

The strategic incorporation of fluorine-containing functional groups into polymers is a cornerstone of modern materials science, particularly in the development of high-performance functional coatings. The compound this compound is a promising monomer for the synthesis of such advanced coatings due to the unique combination of its reactive amino group, the polar nitrile moiety, and the surface-modifying trifluoromethoxy group.

The amino (-NH2) group on the benzonitrile ring provides a versatile handle for polymerization. It can readily react with various co-monomers, such as epoxides or isocyanates, to form robust polymer backbones like polyurethanes or polyureas. wikipedia.org This allows for the integration of the desirable properties of the trifluoromethoxy group into a wide range of polymer systems. Furthermore, aniline (B41778) and its derivatives can be polymerized through oxidative coupling to produce polyanilines, a class of conducting polymers with applications in antistatic and corrosion-resistant coatings. acs.orgacs.org The presence of the electron-withdrawing trifluoromethoxy group can influence the electronic properties and solubility of the resulting polymer.

Detailed Research Findings

While direct studies on the use of this compound in functional coatings are not extensively documented in publicly available literature, the principles derived from related research on fluorinated and amine-functionalized polymers provide a strong indication of its potential contributions.

Furthermore, studies on polyaniline and its derivatives have highlighted their utility in creating electrically conductive and corrosion-inhibiting coatings. acs.org The synthesis of hydrophobic fluoro-substituted polyaniline fillers has been shown to improve the long-term anti-corrosion performance of epoxy coatings by resisting electrolyte penetration. nih.gov

The table below presents representative data on the effect of fluorination on the surface properties of coatings, illustrating the typical enhancements that could be expected from polymers derived from this compound.

| Coating Type | Fluorine Content (wt%) | Water Contact Angle (°) | Surface Free Energy (mN/m) |

| Standard Polyurethane | 0 | ~70-80 | ~40-50 |

| Fluorinated Polyurethane | 2-5 | >100 | <25 |

| Epoxy Coating | 0 | ~75 | ~42 |

| Epoxy with Fluorinated Additive | 3 | >95 | ~30 |

This table provides illustrative data based on general findings in the field of fluorinated coatings and does not represent specific results for polymers derived from this compound.

Future Research Directions and Synthetic Challenges

Development of Novel and Efficient Synthetic Routes

Currently, specific, high-yield synthetic routes for 3-Amino-5-(trifluoromethoxy)benzonitrile are not extensively documented in publicly available literature. The development of novel and efficient synthetic pathways is a primary challenge. A plausible, though currently unverified, approach could involve the reduction of a nitro precursor, such as 3-nitro-5-(trifluoromethoxy)benzonitrile. The synthesis of this nitro intermediate itself would be a key step.

General strategies for introducing the trifluoromethoxy group onto an aromatic ring could be adapted. For instance, a user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives has been reported using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II). nih.gov Adapting such a method for the synthesis of this compound would be a valuable research endeavor.

A hypothetical synthetic route could start from a readily available precursor like 3-hydroxy-5-nitrobenzonitrile. This precursor could potentially undergo trifluoromethylation at the hydroxyl group, followed by reduction of the nitro group to an amine. The efficiency and compatibility of these steps would need to be thoroughly investigated.

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Key Transformation Steps | Potential Reagents | Challenges |

| 3-Hydroxy-5-nitrobenzonitrile | 1. Trifluoromethoxylation 2. Nitro group reduction | 1. Togni reagent II, Cs2CO3 2. Fe/HCl, H2/Pd-C | Reagent compatibility, regioselectivity, and overall yield. |

| 3-Bromo-5-aminobenzotrifluoride | 1. Trifluoromethoxylation | Copper or palladium catalysis with a trifluoromethoxide source | Harsh reaction conditions, catalyst stability, and potential side reactions. |

| 3-Amino-5-hydroxybenzonitrile | 1. Trifluoromethoxylation | Togni reagent II, electrophilic trifluoromethylating agents | Selectivity and functional group tolerance. |

Exploration of Unconventional Reactivity Patterns

The interplay of the electron-donating amino group and the electron-withdrawing nitrile and trifluoromethoxy groups on the aromatic ring of this compound suggests a rich and complex reactivity profile that is yet to be explored. The amino group can act as a nucleophile or be transformed into a diazonium salt, opening avenues for a wide range of functionalization reactions. The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an amine, providing further synthetic handles.

Future research should focus on exploring unconventional reactivity patterns, such as photochemical reactions. For example, studies on 3,5-diamino-trifluoromethyl-benzene have shown that irradiation can lead to defluorination. mdpi.com Investigating the photochemical stability and reactivity of the trifluoromethoxy group in this compound could reveal novel transformation pathways.

Integration into Macrocyclic and Supramolecular Architectures

The bifunctional nature of this compound, with its amino and nitrile groups at the 1 and 3 positions of the aromatic ring, makes it an attractive building block for the synthesis of macrocycles and supramolecular structures. The amino group can be readily acylated or alkylated, while the nitrile group can participate in cyclization reactions.

The development of methods to incorporate this building block into larger, well-defined architectures is a significant future research direction. For instance, multicomponent reactions, such as the Ugi or Passerini reactions, have been successfully employed for the concise synthesis of macrocycles. chemscene.com Exploring the compatibility of this compound in such reactions could lead to novel macrocyclic scaffolds with unique properties conferred by the trifluoromethoxy group. The self-assembly of aniline oligomers into supramolecular structures is another area that could provide inspiration for the use of this compound. researchgate.net

Advanced Catalyst Design for Selective Transformations

The presence of multiple reactive sites in this compound necessitates the design of advanced catalysts for selective transformations. For example, palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. beilstein-journals.org Developing catalytic systems that can selectively activate a specific position on the aromatic ring or functionalize the amino or nitrile group without affecting the other functionalities is a key challenge.

Future research could focus on designing catalysts for:

Site-selective C-H activation: To introduce new functional groups at specific positions on the aromatic ring.

Selective N-functionalization: To modify the amino group while leaving the nitrile and trifluoromethoxy groups intact.

Nitrile group transformations: Catalytic hydrolysis or reduction of the nitrile group in the presence of the other sensitive functional groups.

A study on a heterogeneous bifunctional nickel single-atom catalyst has demonstrated tunable reactivity for C-C and C-X bond formation on various aryl halides, including those with trifluoromethoxy groups, by simply changing the ligands. acs.org Similar catalytic systems could be explored for the selective transformation of this compound.

High-Throughput Screening for New Applications in Material Science

The unique combination of functional groups in this compound suggests its potential for creating novel materials with interesting electronic or photophysical properties. High-throughput screening (HTS) platforms can accelerate the discovery of new applications for this compound in materials science. mdpi.comnih.gov

By systematically reacting this compound with a diverse library of building blocks in a combinatorial fashion, large libraries of new materials can be generated and screened for desired properties such as fluorescence, conductivity, or thermal stability. nih.gov The trifluoromethoxy group is known to enhance properties like lipophilicity and metabolic stability, which can be advantageous in the design of organic electronic materials or functional polymers.

Future research should aim to integrate this compound into HTS workflows to explore its potential in areas such as:

Organic light-emitting diodes (OLEDs): The electronic properties of the trifluoromethoxy group could be beneficial for charge transport materials.

Functional polymers: Incorporation into polymer backbones could lead to materials with enhanced thermal and chemical resistance.

Sensors: The amino and nitrile groups could serve as binding sites for analytes, with the trifluoromethoxy group modulating the electronic properties of the sensor.

Q & A

Basic: What synthetic methodologies are commonly employed for 3-Amino-5-(trifluoromethoxy)benzonitrile, and how can reaction parameters be optimized?

Answer:

Synthesis typically involves regioselective amination of trifluoromethoxy-substituted benzonitrile precursors. Key steps include:

- Nitration/Halogenation: Introduce amino groups via catalytic hydrogenation of nitro intermediates or nucleophilic substitution of halogenated precursors (e.g., Pd-catalyzed Buchwald-Hartwig amination) .

- Solvent Optimization: Polar aprotic solvents like DMF or THF are preferred for their miscibility with fluorinated intermediates .

- Catalysts: Copper or palladium catalysts improve yield in cross-coupling reactions, while CDI (1,1'-carbonyldiimidazole) aids in activating intermediates for amination .

- Purity Control: Post-synthesis purification via column chromatography or recrystallization ensures >97% purity, as validated by HPLC .

Advanced: How does the trifluoromethoxy group affect the compound’s electronic properties and reactivity in catalytic systems?

Answer:

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which:

- Reduces Electron Density: Stabilizes intermediates in photocatalytic reactions (e.g., single-electron reduction to generate fluorophosgene) .

- Enhances Surface Adsorption: Facilitates interaction with metal surfaces (Ag, Au) via lone-pair electrons on the oxygen atom, as shown in benzonitrile adsorption studies .

- Alters Solubility: High dipole moment (≈4 D) increases miscibility in polar solvents, impacting reaction kinetics in mixed-solvent systems .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR confirms the presence of the trifluoromethoxy group (δ ≈ -55 to -60 ppm) .

- HPLC-MS: Validates purity (>97%) and molecular weight (e.g., [M+H]+ = 231.05) .

- FT-IR: Identifies nitrile (C≡N stretch ≈ 2220 cm⁻¹) and amino (N-H stretch ≈ 3400 cm⁻¹) functional groups .

Advanced: How can regioselectivity challenges during amination of trifluoromethoxy benzonitriles be addressed?

Answer:

- Directing Groups: Use protecting groups (e.g., Boc) to steer amination to the meta position relative to -OCF₃ .

- Metal-Ligand Systems: Palladium/Xantphos catalysts enhance selectivity in C-N bond formation .

- Computational Modeling: DFT studies predict favorable transition states for amino group placement, reducing trial-and-error synthesis .

Basic: What solvent systems are optimal for synthesizing and purifying this compound?

Answer:

- Reaction Solvents: DMF or THF for their ability to dissolve fluorinated intermediates and stabilize charged transition states .

- Purification: Use hexane/ethyl acetate mixtures for column chromatography due to the compound’s moderate polarity .

- Crystallization: Ethanol/water mixtures yield high-purity crystals by leveraging temperature-dependent solubility .

Advanced: How do computational models predict the adsorption behavior of this compound on catalytic surfaces?

Answer:

- Density Functional Theory (DFT): Calculates adsorption energies on metals (e.g., Ag, Au) by analyzing interactions between the nitrile group and surface d-orbitals .

- Molecular Dynamics (MD): Simulates orientation at liquid-metal interfaces, showing preferential adsorption via the -OCF₃ group in polar solvents .

- Experimental Validation: Surface-enhanced Raman spectroscopy (SERS) corroborates computational predictions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., benzonitrile) .

- PPE: Nitrile gloves and goggles prevent dermal/ocular exposure, as fluorinated compounds may penetrate latex .

- Waste Disposal: Neutralize nitrile-containing waste with alkaline permanganate before disposal .

Advanced: What role does this compound play in enzyme inhibition studies?

Answer:

- Cytokinin Oxidase/Dehydrogenase Inhibition: Structural analogs (e.g., 2-amino-4-(trifluoromethoxy)benzonitrile) act as competitive inhibitors, blocking substrate binding pockets .

- Mechanistic Insights: Fluorine’s electronegativity enhances binding affinity to enzyme active sites, as shown in kinetic assays (IC₅₀ < 10 µM) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (>200°C) .

- Accelerated Stability Studies: Storage at 40°C/75% RH for 6 months confirms no significant degradation via HPLC .

- Light Sensitivity: Amber glass vials prevent photodegradation of the nitrile group .

Advanced: Can this compound serve as a precursor for fluorophosgene generation?

Answer:

While not directly observed, related 4-(trifluoromethoxy)benzonitrile undergoes photocatalytic reduction to release fluorophosgene (FCOCl), a reactive intermediate for synthesizing carbonates and ureas . Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.